3-[2-(Difluoromethoxy)phenyl]azetidine
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Overview
Description
3-[2-(Difluoromethoxy)phenyl]azetidine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of the difluoromethoxy group in this compound adds to its chemical stability and reactivity, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]azetidine can be achieved through several methods. . This method is efficient for constructing functionalized azetidines, although it has some inherent challenges.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams . These methods typically require prefunctionalized starting materials and involve multistep sequences.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Due to its potential biological activities, it is investigated for drug development and therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]azetidine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Difluoromethoxy)phenyl]azetidine
- 3-[(Difluoromethoxy)methyl]azetidine
- 3-(3-(Difluoromethoxy)phenyl)azetidine
Uniqueness
3-[2-(Difluoromethoxy)phenyl]azetidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, metabolic stability, and binding affinities, making it a distinct and valuable molecule for various applications.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7,10,13H,5-6H2 |
InChI Key |
YGYGPGIOMGKUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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